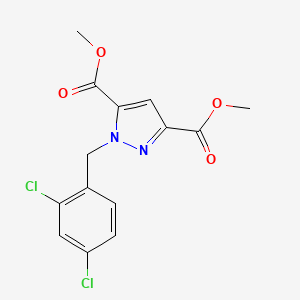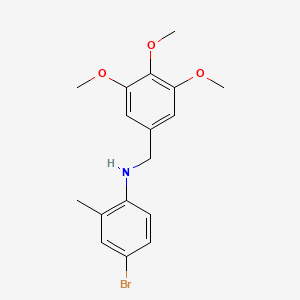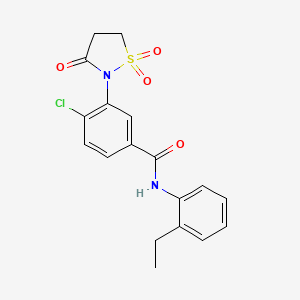![molecular formula C25H36O2 B5049524 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene)](/img/structure/B5049524.png)
1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene), also known as PB-TPE, is a chemical compound that has gained significant attention in scientific research due to its unique properties. PB-TPE is a type of organic molecule that contains two benzene rings connected by a 1,5-pentanediyl linker. This compound has been synthesized using various methods and has shown potential in several scientific research applications.
Mecanismo De Acción
The mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) is not fully understood. However, it is known that 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) has a large dipole moment, which makes it a good candidate for use in electronic devices. 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) also has good thermal stability and high photoluminescence efficiency, making it a promising material for use in OLEDs.
Biochemical and Physiological Effects:
1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and has been used as a fluorescent probe for detecting metal ions in living cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) has several advantages as a material for use in lab experiments. It is easy to synthesize, has good thermal stability, and is non-toxic to cells. 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) also has high photoluminescence efficiency, making it a good candidate for use in fluorescence experiments. However, 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) has some limitations, including its sensitivity to oxygen and moisture, which can affect its photoluminescence properties.
Direcciones Futuras
There are several future directions for research on 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene). One area of research is the development of new synthetic methods for 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) that are more efficient and have higher yields. Another area of research is the use of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) in new applications, such as in the development of new sensors and electronic devices. Additionally, more research is needed to understand the mechanism of action of 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) and its biochemical and physiological effects.
Métodos De Síntesis
1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) can be synthesized using various methods, including the Suzuki-Miyaura cross-coupling reaction and the Sonogashira coupling reaction. In the Suzuki-Miyaura cross-coupling reaction, arylboronic acid and aryl halides are reacted in the presence of a palladium catalyst to form the desired product. The Sonogashira coupling reaction involves the reaction of aryl halides with terminal alkynes in the presence of a palladium catalyst. Both methods have been used to synthesize 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) with high yields.
Aplicaciones Científicas De Investigación
1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) has been used in various scientific research applications, including as a fluorescent probe for detecting metal ions, as a sensor for detecting explosives, and as a material for organic light-emitting diodes (OLEDs). 1,1'-[1,5-pentanediylbis(oxy)]bis(4-tert-butylbenzene) has also been used as a building block for constructing supramolecular structures and as a component in polymer materials.
Propiedades
IUPAC Name |
1-tert-butyl-4-[5-(4-tert-butylphenoxy)pentoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H36O2/c1-24(2,3)20-10-14-22(15-11-20)26-18-8-7-9-19-27-23-16-12-21(13-17-23)25(4,5)6/h10-17H,7-9,18-19H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXWLNDTXUOHVSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCCCCCOC2=CC=C(C=C2)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H36O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-3-[(4-chlorophenyl)amino]naphthoquinone](/img/structure/B5049448.png)


![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-1,3-oxazole-4-carboxamide](/img/structure/B5049466.png)


![10-({[5-(2-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-10H-phenothiazine](/img/structure/B5049500.png)
![3-{[4-(4-nitrophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B5049512.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-(2-ethoxyphenyl)ethanediamide](/img/structure/B5049519.png)
![2-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-5-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5049533.png)


![3-(2-chlorophenyl)-N-{2-[(4-methylphenyl)thio]ethyl}acrylamide](/img/structure/B5049564.png)
![1,1'-[(2-bromobenzyl)imino]di(2-propanol)](/img/structure/B5049568.png)